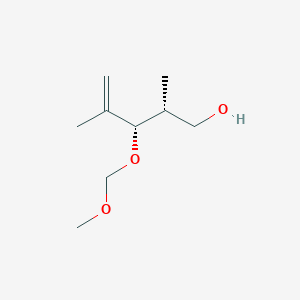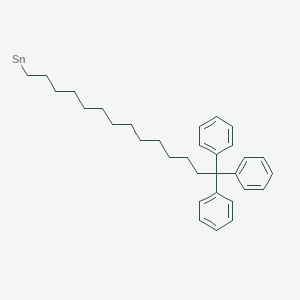![molecular formula C36H27N3O3 B14241304 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile CAS No. 356775-56-9](/img/structure/B14241304.png)
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile typically involves the reaction of 2,4,6-tris(bromomethyl)benzene with 4-methoxybenzaldehyde under basic conditions to form the corresponding tris(4-methoxystyryl)benzene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-Tris[2-(4-formylphenyl)ethenyl]benzene-1,3,5-tricarbonitrile.
Reduction: Formation of 2,4,6-Tris[2-(4-aminophenyl)ethenyl]benzene-1,3,5-tricarbonitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photonics. The methoxy and nitrile groups play a crucial role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in structure but contains a pyrylium core instead of a benzene core.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Contains a triazine core and formyl groups instead of methoxy groups.
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar aromatic structure but lacks the nitrile groups.
Uniqueness
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile is unique due to its combination of methoxy and nitrile groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics.
Propiedades
Número CAS |
356775-56-9 |
|---|---|
Fórmula molecular |
C36H27N3O3 |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
2,4,6-tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C36H27N3O3/c1-40-28-13-4-25(5-14-28)10-19-31-34(22-37)32(20-11-26-6-15-29(41-2)16-7-26)36(24-39)33(35(31)23-38)21-12-27-8-17-30(42-3)18-9-27/h4-21H,1-3H3 |
Clave InChI |
TVBUJCBKCSCNDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2C#N)C=CC3=CC=C(C=C3)OC)C#N)C=CC4=CC=C(C=C4)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)



![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)


